Lipophilicity (XlogP) Comparison: Ethyl 4-[(4-chlorobenzyl)oxy]benzoate vs. Non-Chlorinated Analog
The target compound exhibits a significantly higher computed lipophilicity (XlogP = 4.2) compared to its non-chlorinated analog, Ethyl 4-(benzyloxy)benzoate (XlogP = 3.6). This 0.6-unit increase in XlogP is directly attributable to the presence of the 4-chloro substituent on the benzyl ether group. This difference is crucial for applications where membrane permeability or hydrophobic interactions are key .
| Evidence Dimension | Lipophilicity (Computed XlogP) |
|---|---|
| Target Compound Data | XlogP = 4.2 |
| Comparator Or Baseline | Ethyl 4-(benzyloxy)benzoate (CAS 56441-55-5), XlogP = 3.6 |
| Quantified Difference | ΔXlogP = +0.6 (more lipophilic) |
| Conditions | Computed value, in silico prediction (XlogP model) |
Why This Matters
A higher XlogP value indicates greater lipophilicity, which is a critical parameter in predicting a compound's ability to cross biological membranes and its overall drug-likeness, directly influencing selection for medicinal chemistry campaigns over less lipophilic analogs.
